REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1.Cl[CH:11]([C:17]([CH3:19])=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>CCO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]2[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:17]([CH3:19])[N:9]=[C:5]2[CH:4]=1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=NC=C1)N
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Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 24 h
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Duration
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24 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated to half its volume
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2
|
Type
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WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
water, and dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
the residue was purified on a silica gel column
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Type
|
WASH
|
Details
|
eluting with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2N(C=C1)C(=C(N2)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.71 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 134.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |